molecular formula C9H14N2O3 B8767815 4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine CAS No. 51959-85-4

4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine

Cat. No. B8767815
CAS RN: 51959-85-4
M. Wt: 198.22 g/mol
InChI Key: WPDJMBAXQKFEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51959-85-4

Product Name

4-((5-Oxo-2-pyrrolidinyl)carbonyl)morpholine

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C9H14N2O3/c12-8-2-1-7(10-8)9(13)11-3-5-14-6-4-11/h7H,1-6H2,(H,10,12)

InChI Key

WPDJMBAXQKFEOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 143 g of pyroglutamic acid methyl ester (1 mol) and 139 g morpholine (1.60 mol) in 900 ml of xylene is heated to 140° C. for 20 h. The xylene is evaporated to a volume of 500 ml. From the suspension obtained, the precipitate is filtered off, washed with THF to yield the desired compound after drying in vacuo. From the filtrate the solvent is evaporated completely. This crude product [(R/S)-5-(morpholine-4-carbonyl)pyrrolidin-2-one] is filtered over 800 g silica gel with THF as the solvent and evaporated to dryness to yield a second crop of the desired compound. This compound is used directly in the next step. HPLC analysis shows the material to be in an enantiomeric ratio: 55.8:44.2 [(4-a, R1=H; R4=morpholine): (4-b, R1=H; R4=morpholine), respectively].
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.